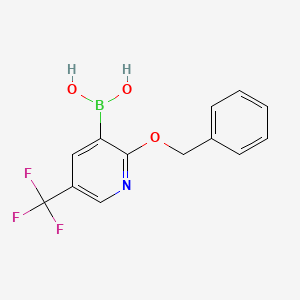

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 850864-60-7) is an organoboron compound with the molecular formula C₁₃H₁₁BF₃NO₃ and a molecular weight of 297.04 g/mol . It is a white to off-white solid with a purity of 95–98% and is commercially available in quantities ranging from 100 mg to 25 g . The compound features a pyridine ring substituted with a benzyloxy group at position 2 and a trifluoromethyl (-CF₃) group at position 5, with a boronic acid (-B(OH)₂) moiety at position 2. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heterobiaryl frameworks prevalent in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

[2-phenylmethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3NO3/c15-13(16,17)10-6-11(14(19)20)12(18-7-10)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAUWZJANZRGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681904 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850864-60-7 | |

| Record name | B-[2-(Phenylmethoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

Boronic Acid Formation: The boronic acid moiety can be introduced through borylation reactions using boron reagents such as boronic esters or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.

Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The benzyloxy and trifluoromethyl groups contribute to the compound’s lipophilicity and electronic properties, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key analogs and their properties:

Electronic and Steric Effects

- Benzyloxy vs. Alkoxy Substituents: The benzyloxy group in the parent compound introduces significant steric bulk, which can slow coupling reactions but offers post-synthetic deprotection opportunities (e.g., hydrogenolysis to yield hydroxyl groups) . In contrast, isopropoxy or propoxy analogs exhibit faster reaction rates due to reduced steric hindrance .

- Trifluoromethyl Positioning : Moving the -CF₃ group from position 5 (parent compound) to position 2 (as in ) increases the pyridine ring's electron deficiency, enhancing reactivity toward electron-rich coupling partners .

- Chlorine vs.

Solubility and Stability

- Isopropoxy Analog : Higher solubility in polar aprotic solvents (e.g., THF, acetonitrile) compared to the benzyloxy derivative .

- Thioether Derivatives: Compounds like (2-(isopropylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid () exhibit enhanced solubility in non-polar solvents due to the sulfur atom’s lipophilicity .

Biological Activity

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid, with the CAS number 850864-60-7, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, properties, and biological activity, supported by relevant research findings and data.

The compound is synthesized through various methods involving the introduction of a benzyloxy group and a trifluoromethyl substituent on a pyridine ring. The molecular formula is , with a molecular weight of 297.041 g/mol. Its structure includes a boronic acid functional group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Key findings include:

- Inhibition Against Fungi : The compound shows moderate activity against Candida albicans and higher efficacy against Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some existing antifungal agents such as Tavaborole (AN2690) against certain strains of bacteria like Bacillus cereus .

- Mechanism of Action : The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boronic acid derivatives. This inhibition disrupts protein synthesis in microorganisms, leading to their death .

Comparative Antimicrobial Efficacy

A comparative analysis of MIC values for various microorganisms treated with this compound is presented in the table below:

| Microorganism | MIC (µg/mL) | Comparison with Tavaborole |

|---|---|---|

| Candida albicans | 32 | Less effective |

| Aspergillus niger | 16 | More effective |

| Escherichia coli | 8 | Comparable |

| Bacillus cereus | 4 | More effective |

Study 1: Antifungal Activity Assessment

A study conducted by researchers evaluated the antifungal properties of various boronic acids, including this compound. The results showed that this compound could inhibit fungal growth effectively, especially in the presence of certain solvents like DMSO, which facilitated its solubility and bioavailability .

Study 2: Mechanistic Insights

Another study focused on the structural analysis and docking studies of the compound with LeuRS from Candida albicans. The findings suggested that the compound binds effectively to the active site of LeuRS, providing insights into its potential as a therapeutic agent against fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.